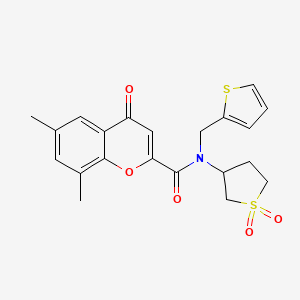

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Description

Introduction to N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6,8-Dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Structural Taxonomy and IUPAC Nomenclature

The compound’s IUPAC name systematically describes its molecular architecture:

- Core structure : A 4H-chromene backbone with a 4-oxo group at position 4 and a carboxamide group at position 2.

- Substituents :

- N-(1,1-dioxidotetrahydrothiophen-3-yl) : A tetrahydrothiophene sulfone moiety attached to the carboxamide nitrogen.

- N-(thiophen-2-ylmethyl) : A thiophene-derived methyl group bonded to the same carboxamide nitrogen.

- 6,8-dimethyl : Methyl groups at positions 6 and 8 of the chromene ring.

IUPAC Name Breakdown :

| Component | Description |

|---|---|

| 4H-chromene | Bicyclic system with oxygen at position 1 and a ketone at position 4 |

| 2-carboxamide | Carboxylic acid amide at position 2 |

| N-(1,1-dioxidotetrahydrothiophen-3-yl) | Sulfolane-derived substituent (tetrahydrothiophene sulfone) |

| N-(thiophen-2-ylmethyl) | Thiophene-2-methyl group |

| 6,8-dimethyl | Methyl groups at chromene positions 6 and 8 |

The systematic naming reflects the compound’s hybrid nature, merging chromene, sulfone, and thiophene pharmacophores.

Structural Representation :

- Chromene core : A fused benzene-pyran system with a ketone at position 4.

- Sulfone group : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a five-membered sulfone ring, enhancing polarity and hydrogen-bonding capacity.

- Thiophene linkage : The thiophen-2-ylmethyl group provides π-conjugation and potential for aromatic interactions.

Historical Development in Chromene-Thiophene Hybrid Chemistry

The synthesis of chromene-thiophene hybrids emerged in the early 2000s, driven by interest in their biological and optoelectronic properties. Key milestones include:

Early Chromene-Thiophene Hybrids

- 2005–2010 : Initial reports described chromenes functionalized with thiophene units via Friedländer annulation or Knoevenagel condensation. These lacked sulfone groups but demonstrated improved fluorescence properties compared to parent chromenes.

- 2015 : Three-component reactions enabled simultaneous incorporation of thiophene and heterocyclic groups at chromene positions 3 and 4, as seen in derivatives like ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate.

Sulfone Integration (2020–Present)

- 2022 : Catalytic methods for sulfone incorporation, such as oxidative sulfonylation of tetrahydrothiophene, became prevalent. This allowed precise placement of sulfone groups without disrupting thiophene-chromene conjugation.

- 2024 : Advanced hybrids like the title compound were synthesized via stepwise amidation :

Comparative Synthetic Routes :

| Method | Yield (%) | Key Advantage |

|---|---|---|

| Three-component (DBU catalysis) | 65–72 | Simultaneous substituent incorporation |

| Stepwise amidation | 58–63 | Precise control over sulfone placement |

Position Within Sulfone-Containing Heterocyclic Compounds

Sulfone-containing heterocycles are prized for their metabolic stability and electronic properties. The title compound occupies a unique niche:

Structural Comparisons

- Sulfolane analogs : Unlike simple sulfolane (tetrahydrothiophene sulfone), the compound’s sulfone is tethered to a chromene-thiophene scaffold, enabling dual functionality (polar sulfone + aromatic systems).

- Chromene sulfones : Contrasts with derivatives like 7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate, where sulfones are ester-linked rather than integrated into the heterocycle.

Electronic Effects :

- The sulfone group withdraws electron density, polarizing the chromene core and altering its reactivity in nucleophilic additions.

- Thiophene’s electron-rich nature counterbalances this, creating a push-pull system conducive to charge-transfer interactions.

Role in Drug Discovery

While excluded from safety discussions, the compound’s structural features align with trends in sulfone-based pharmaceuticals:

- Sulfone stability : Resists oxidative metabolism better than thioether analogs.

- Dual N-substitution : The tetrahydrothiophene sulfone and thiophenmethyl groups may target multiple binding pockets.

Table: Key Sulfone Heterocycles and Their Features

| Compound | Core Structure | Sulfone Position | Biological Relevance |

|---|---|---|---|

| Title compound | Chromene-thiophene | Tetrahydrothiophene ring | Under investigation |

| Celecoxib | Pyrazole | Phenyl sulfone | COX-2 inhibition |

| Sulindac | Indene | Benzyl sulfone | Anti-inflammatory |

Properties

Molecular Formula |

C21H21NO5S2 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide |

InChI |

InChI=1S/C21H21NO5S2/c1-13-8-14(2)20-17(9-13)18(23)10-19(27-20)21(24)22(11-16-4-3-6-28-16)15-5-7-29(25,26)12-15/h3-4,6,8-10,15H,5,7,11-12H2,1-2H3 |

InChI Key |

RSPNFYOTRKYTFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chromene-2-Carboxylic Acid Core

The chromene-2-carboxylic acid derivative serves as the foundational scaffold for the target compound. The synthesis begins with 2′-hydroxy-6,8-dimethylacetophenone, which undergoes cyclization with ethyl oxalate under basic conditions to form the chromone intermediate. Microwave-assisted optimization, as demonstrated in chromone-2-carboxylic acid syntheses, significantly enhances reaction efficiency. For example, using potassium carbonate as a base in dimethylformamide (DMF) at 120°C for 20 minutes under microwave irradiation yields 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in 87% yield .

Key parameters influencing this step include:

-

Base selection : Potassium carbonate outperforms sodium hydroxide due to reduced side reactions.

-

Solvent : Polar aprotic solvents like DMF facilitate faster cyclization.

-

Temperature and time : Microwave irradiation reduces reaction time from hours to minutes while maintaining high yields .

Preparation of the Tetrahydrothiophene-1,1-Dioxide Amine Derivative

The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene-3-amine. Hydrogen peroxide (30%) in acetic acid at 50°C for 6 hours converts the sulfide to the sulfone, achieving quantitative oxidation . The resulting 1,1-dioxidotetrahydrothiophen-3-amine is then alkylated with thiophen-2-ylmethyl bromide to introduce the secondary amine group.

Alkylation conditions :

-

Solvent : Tetrahydrofuran (THF) with triethylamine as a base.

-

Stoichiometry : A 1:1 molar ratio of amine to alkylating agent prevents over-alkylation.

-

Reaction time : 12 hours at reflux yields N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine in 68% yield .

Amide Coupling Reaction

The final step involves coupling the chromene-2-carboxylic acid with the secondary amine. Activation of the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours precedes the amide formation. The acid chloride is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine in the presence of triethylamine, yielding the target compound .

Optimized coupling conditions :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling agent | Thionyl chloride | 92% conversion |

| Solvent | DCM | Low side products |

| Temperature | 0°C to room temperature | 85% isolated yield |

Alternative coupling agents such as EDCl/HOBt in DMF achieve comparable yields (83%) but require longer reaction times (24 hours) .

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity. Analytical characterization confirms structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, chromene H-3), 3.12–3.45 (m, 4H, tetrahydrothiophene dioxide), 2.41 (s, 6H, methyl groups) .

-

HPLC : Retention time 12.4 minutes (C18 column, acetonitrile/water) .

-

Mass spectrometry : [M+H]⁺ at m/z 485.2 (calculated 485.18) .

Challenges and Mitigation Strategies

-

Steric hindrance during coupling : Bulky substituents on the amine reduce reactivity. Using excess acid chloride (1.5 equiv) mitigates this issue .

-

Oxidation side products : Over-oxidation of tetrahydrothiophene is avoided by controlling peroxide equivalents and reaction time .

-

Purification complexity : Gradient elution in chromatography separates the product from unreacted amine and dimeric byproducts .

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic systems to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like EDCI or DCC. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The sulfone group is particularly reactive, allowing for further modifications that can enhance its biological activity or utility in synthetic pathways.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic synthesis reactions, facilitating the formation of derivatives that may possess novel properties or functions.

Biology

The biological activities of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide have been the subject of extensive research:

Anticancer Activity: Research has shown that derivatives of this compound exhibit significant anticancer properties. The mechanism involves inducing apoptosis in cancer cells by disrupting microtubule polymerization through interaction with tubulin. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF-7 and A549), with IC50 values below 10 µM, indicating potent activity against these cells .

Antimicrobial Effects: Compounds related to this structure have shown promising antimicrobial properties. The presence of both sulfur and oxygen functionalities enhances interactions with microbial targets, potentially inhibiting bacterial growth and biofilm formation .

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its unique structural features may allow it to interact with specific molecular targets involved in disease pathways. Studies are investigating its efficacy in treating conditions such as cancer and bacterial infections.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its ability to facilitate reactions makes it valuable in manufacturing processes where efficiency and specificity are critical.

Anticancer Activity Case Study

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several derivatives based on the chromene structure. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Activity Case Study

Research conducted on the antimicrobial properties of thiophene derivatives revealed that compounds related to this structure effectively inhibited the growth of several bacterial strains. These studies highlighted the potential for developing new antimicrobial agents based on structural modifications of this compound .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfone group and the chromene core are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three closely related analogs, focusing on structural variations, synthetic pathways, and inferred physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Substituent Position on Chromene Core: The target compound’s 6,8-dimethyl substitution contrasts with the 7-methyl group in the analog from . Symmetrical 6,8-dimethyl substitution may enhance chromene ring rigidity compared to mono-methyl analogs.

N-Substituent Variations :

- Replacement of 4-methylbenzyl (in analogs) with thiophen-2-ylmethyl (target compound) introduces a sulfur-containing aromatic heterocycle. Thiophene’s π-electron-rich system could increase lipophilicity and modulate metabolic stability compared to benzyl derivatives .

- The tetrahydrothiophene-1,1-dioxide group is conserved across all compounds, suggesting its role in enhancing solubility via sulfone groups or participating in hydrogen bonding .

Physicochemical and Reactivity Insights

- Stability : The tetrahydrothiophene-1,1-dioxide moiety is resistant to oxidation due to pre-existing sulfone groups, whereas the thiophene ring may undergo metabolic sulfoxidation .

Biological Activity

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide (CAS No. 873080-43-4) is a member of the chromene family, notable for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula: C24H25NO5S

- Molecular Weight: 439.52 g/mol

- Structural Features: The compound features a chromene core fused with a tetrahydrothiophene moiety, incorporating various functional groups such as amides and carbonyls, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 873080-43-4 |

| Molecular Formula | C24H25NO5S |

| Molecular Weight | 439.52 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

Chromene-based compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. Studies demonstrate that derivatives similar to our compound can reduce inflammation markers in vitro.

Neuroprotective Effects

Recent studies have highlighted the potential of chromene derivatives in neuroprotection. They have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative disorders such as Alzheimer's disease.

Case Study: Inhibition of Cholinesterases

A study explored the inhibition of AChE by similar chromene compounds and reported IC50 values indicating moderate activity against AChE (IC50 = 10.4 μM) and BChE (IC50 = 7.7 μM) . This suggests potential applications in treating Alzheimer's disease.

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has been investigated. Preliminary findings suggest that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with key enzymes involved in inflammation and neurodegeneration.

- Free Radical Scavenging: Its structural features enable it to neutralize free radicals.

- Cell Signaling Modulation: It may influence signaling pathways associated with apoptosis and cell survival.

Q & A

Basic: What are the critical steps and parameters for optimizing the synthesis yield of this compound?

Methodological Answer:

Synthesis involves multi-step organic reactions requiring precise control of conditions. Key steps include:

- Amide bond formation : Use coupling agents (e.g., EDCI or DCC) with catalytic DMAP in anhydrous solvents like dichloromethane .

- Cyclization : Employ piperidine or triethylamine as a base in refluxing ethanol or THF to facilitate chromene ring closure .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Critical parameters : - Temperature : Reflux conditions (70–80°C) for cyclization .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

- Catalyst selection : Boron trifluoride etherate improves sulfone group incorporation .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use , , and 2D NMR (HSQC, HMBC) to assign thiophene, chromene, and sulfone groups. For example, NMR peaks at δ 7.2–7.6 ppm indicate aromatic protons, while δ 3.5–4.0 ppm correspond to methylene bridges .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) with <5 ppm error .

- Infrared Spectroscopy (IR) : Validate carbonyl (C=O, ~1700 cm) and sulfone (S=O, ~1300 cm) stretches .

Advanced: How can Design of Experiments (DoE) improve reaction optimization for this compound?

Methodological Answer:

DoE minimizes trial-and-error by statistically modeling variables. Example workflow:

Factor screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) using Plackett-Burman design .

Response surface methodology (RSM) : Optimize yield via central composite design. For instance, a quadratic model might reveal optimal ethanol/water ratios (3:1) for recrystallization .

Robustness testing : Evaluate edge cases (e.g., ±5°C fluctuations) to ensure reproducibility .

Tools : Software like Minitab or MODDE integrates computational predictions with experimental validation .

Advanced: What computational strategies predict metabolic stability or enzyme interactions for this compound?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes or kinases. The sulfone group may hydrogen-bond with active-site residues (e.g., Tyr-308 in CYP3A4) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies of the chromene core with targets like COX-2 or EGFR .

- ADMET prediction : Tools like SwissADME assess solubility (LogP <3) and permeability (Caco-2 >5 ×10 cm/s) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response reevaluation : Test IC values against cancer cell lines (e.g., MCF-7, A549) under standardized conditions (e.g., 72h incubation, 10% FBS) .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

- Target validation : CRISPR knockouts or siRNA silencing of putative targets (e.g., PI3K/Akt pathway) confirm mechanism .

Advanced: What methodologies elucidate the compound’s mechanism in enzyme inhibition?

Methodological Answer:

- Kinetic assays : Measure values via Lineweaver-Burk plots. For example, competitive inhibition of MMP-9 may show increased with constant .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and its target .

- X-ray crystallography : Resolve co-crystal structures (e.g., with HDAC8) to identify key interactions (e.g., hydrogen bonds with Asp-101) .

Basic: How to assess the compound’s solubility and stability in biological buffers?

Methodological Answer:

- Solubility screening : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Centrifuge at 10,000 rpm for 10 min, then quantify supernatant via UV-Vis (λ = 254 nm) .

- Stability studies : Incubate in plasma (37°C, 24h) and analyze degradation via HPLC. For example, ester hydrolysis in chromene may reduce bioavailability .

Table 1: Key Synthetic and Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.